molecular formula C9H11N3O2 B169383 6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 123792-64-3

6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B169383
M. Wt: 193.2 g/mol
InChI Key: RGFPALIXIHYKPE-UHFFFAOYSA-N
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Description

“6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound. It belongs to the class of compounds known as naphthyridines .


Synthesis Analysis

The synthesis of naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, has been a topic of interest in the field of synthetic and medicinal chemistry . Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The synthesis of these compounds often involves the fusion of two pyridines through two adjacent carbon atoms .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

Naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” include its molecular formula, molecular weight, melting point, boiling point, and density .

Future Directions

The future directions in the research of naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, could involve further exploration of their synthesis, reactivity, and applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic and medicinal chemistry fields .

properties

CAS RN

123792-64-3

Product Name

6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

Molecular Formula

C9H11N3O2

Molecular Weight

193.2 g/mol

IUPAC Name

6-methyl-3-nitro-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C9H11N3O2/c1-11-3-2-9-7(6-11)4-8(5-10-9)12(13)14/h4-5H,2-3,6H2,1H3

InChI Key

RGFPALIXIHYKPE-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

CN1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Dinitro-1-methyl-2-pyridone (5.97 g; 30 mmol) was treated with 1.22M ammonia in methanol (300 ml) then 1-methyl-4-piperidone (3.73 g, 33 mmol) and the mixture heated at 60° for 5 h, then allowed to stand at ambient temp for 72 h. Evaporation in vacuo gave an orange/red residue which was triturated in dichloromethane and diethyl ether, collected by filtration, washed with diethyl ether and dried in air. Chromatography through silica gel, eluting with ethyl acetate, gave the title compound as a red solid (3.4 g, 59%).
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two
Yield
59%

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